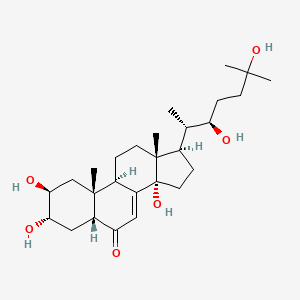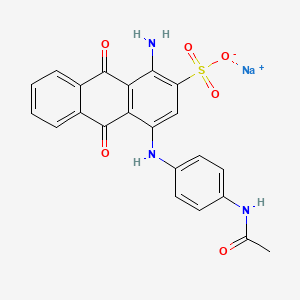
酸性蓝40
描述
Acid Blue 40, also known as C.I. Acid Blue 40 or Solvent Blue 40, is a synthetic anionic dye belonging to the triphenylmethane family. It is a dark blue powder soluble in water and alcohols, and is used in a wide range of applications from food coloring to medical diagnostics. It is an important component in the synthesis of many other dyes, and has a wide variety of applications in various industries.
科学研究应用
环境科学:水处理
酸性蓝40常见于工业废水中,对环境构成重大挑战。研究表明,聚苯胺 (PANI) 等导电聚合物与磁性氧化物 (Fe3O4) 结合,可以有效去除水中的this compound。 这种复合材料利用静电相互作用和氢键吸附染料,研究表明其具有很高的吸附能力 .
医药:生物医学研究
在医药领域,this compound,也称为亮蓝 FCF 或酸性蓝 9,用作药物和膳食补充剂中的着色剂。 由于其无毒性和水溶性,它也被用于生物医学研究,使其适用于各种体外和体内应用 .
分析化学:蛋白质和酶检测
This compound在分析化学中起着至关重要的作用,特别是在蛋白质、酶、细菌和其他微生物的检测中。 它被用于测量细胞代谢和酶活性的测定,为生物化学过程提供了宝贵的见解 .
材料科学:导电聚合物的合成
在材料科学中,this compound用于合成导电聚合物。 这些聚合物应用于从水性环境中吸附重金属和染料,得益于其电传输特性和多孔表面结构 .
生物技术:微藻培养
虽然没有直接引用this compound在生物技术中的具体应用,但包括微藻利用的蓝色生物技术领域正在迅速发展。 微藻因其具有生物活性的化合物而被培养,这些化合物在农业和工业中具有潜在的应用 .
工业过程:染料去除
This compound在工业过程中的应用主要涉及从废水中去除。该化合物在废水中的存在需要高效且经济有效的处理方法。 导电聚合物和磁性氧化物是用于吸附和去除工业水中this compound的材料之一,从而减轻其对环境的影响 .
农业:植物性能增强
虽然没有直接与this compound相关,但蓝色生物技术,包括海洋来源化合物的利用,在提高作物性能、养分吸收和对环境胁迫的抵抗力方面显示出前景。 这表明相关化合物在农业领域具有潜在的应用 .
纺织工业:织物着色剂
This compound广泛用作纺织工业中的着色剂。 其鲜艳的蓝色色调应用于织物,但其在染色过程中释放到水系统中,需要后续去除以防止环境破坏 .
作用机制
Target of Action
Acid Blue 40, also known as C.I. Acid Blue 40, is a multifunctional dye . It is primarily used in the textile industry for dyeing silk, wool, and other materials . The primary targets of Acid Blue 40 are the textile fibers that it is intended to color.
Mode of Action
The mode of action of Acid Blue 40 involves the interaction of the dye with the textile fibers. The dye molecules bind to the fibers, resulting in a change in the color of the material. The exact nature of this interaction depends on the specific properties of the dye and the fiber, including their chemical composition and structure .
Biochemical Pathways
They can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Pharmacokinetics
It is known that acid blue 40 is a stable compound that can be stored at room temperature
Result of Action
The primary result of the action of Acid Blue 40 is the coloring of textile fibers. The dye binds to the fibers, changing their color. This color change is stable and resistant to washing, making Acid Blue 40 an effective dye for textiles .
Action Environment
The action of Acid Blue 40 can be influenced by various environmental factors. For example, the pH of the dyeing solution can affect the binding of the dye to the fibers and thus the intensity of the color. Additionally, the temperature and duration of the dyeing process can also influence the final color . Furthermore, Acid Blue 40 has been found to have an impact on simulated aquatic ecosystems, suggesting that its action can be influenced by environmental factors and that it can have ecological implications .
属性
IUPAC Name |
sodium;4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S.Na/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOOJLUHUFUGQI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N3NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037030 | |
| Record name | C.I. Acid Blue 40 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6424-85-7 | |
| Record name | Acid Blue 40 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006424857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 40 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-(4-acetamidophenyl-1-amino)-1-amino-9,10-dioxoanthracene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 40 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA81N3PV2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Acid Blue 40, being an acid dye, interacts with textile fibers like nylon through a combination of hydrogen bonding and electrostatic interactions. These interactions occur between the dye's sulfonic acid groups and the amide groups present in nylon. []
ANone: Acid Blue 40 in wastewater can reduce light penetration in water bodies, affecting photosynthesis in aquatic plants. It can also be toxic to aquatic organisms, impacting their growth and survival. [, ]
ANone: The molecular formula of Acid Blue 40 is C20H13N2NaO5S, and its molecular weight is 416.38 g/mol. []
ANone: Researchers commonly use UV-Vis spectroscopy to characterize and quantify Acid Blue 40. It exhibits a maximum absorption peak around 610 nm. [, ] Raman spectroscopy can also be employed for its identification. []
ANone: Acid Blue 40 demonstrates different levels of stability depending on the pH. It tends to be more stable in acidic environments than in alkaline conditions, where it can undergo degradation. [, ]
ANone: Yes, Acid Blue 40 can be effectively degraded by photocatalysis using titanium dioxide (TiO2) as a photocatalyst. Upon UV or visible light irradiation, TiO2 generates electron-hole pairs, which react with water and oxygen to produce highly reactive species like hydroxyl radicals. These radicals then attack and break down the dye molecules. [, , ]
ANone: Yes, researchers have explored alternative catalysts for Acid Blue 40 degradation, including lanthanum-doped TiO2 decorated on graphene oxide (La-TiO2-GO) nanocomposites. These composites exhibit enhanced photocatalytic activity under simulated solar light. [] Other options include CuO nanoparticles synthesized using Citrullus lanatus seeds extract. []
ANone: While detailed computational studies focusing solely on Acid Blue 40 degradation might be limited in the provided research, computational chemistry can be valuable in this field. For instance, it can help to predict the degradation pathways of Acid Blue 40, analyze the reaction mechanisms with different catalysts, and design more efficient photocatalytic materials.
ANone: While specific SAR studies might not be extensively covered in the provided research, it's known that the presence of electron-donating or electron-withdrawing groups on the anthraquinone ring can significantly influence the dye's susceptibility to degradation. Additionally, the position and number of sulfonic acid groups can also affect its interaction with different adsorbent materials.
ANone: The stability of Acid Blue 40 solutions can be influenced by factors like pH, temperature, and exposure to light. Strategies to improve its stability often focus on controlling these factors. For example, storing the solutions in dark containers at a low temperature and optimal pH can help minimize degradation.
ANone: As Acid Blue 40 is an industrial dye, not a pharmaceutical, PK/PD studies are not typically conducted.
ANone: Similar to PK/PD, in vitro and in vivo efficacy studies are not applicable to Acid Blue 40 as it is not a drug.
ANone: Resistance mechanisms are not applicable to Acid Blue 40, as it is not a drug targeting biological systems.
ANone: Acid Blue 40 can have toxic effects on aquatic organisms, potentially disrupting their biological processes. []
ANone: Drug delivery and targeting are not relevant to Acid Blue 40.
ANone: Biomarkers and diagnostics are not typically used in the context of Acid Blue 40.
ANone: UV-Vis spectrophotometry is commonly employed for the quantification of Acid Blue 40 in water samples. High-performance liquid chromatography (HPLC) can also be used to separate and quantify the dye in complex mixtures. []
ANone: Various methods are employed for removing Acid Blue 40 from textile wastewater. These include:
- Adsorption: Using materials like activated carbon, chitosan, or complex-oxide gels to adsorb the dye from the wastewater. [, , , , ]
- Photocatalysis: Utilizing semiconductor photocatalysts like TiO2 to degrade the dye under UV or visible light irradiation. [, ]
- Electrochemical Treatment: Degrading the dye through electrochemical oxidation using electrodes. [, , ]
- Biodegradation: Employing microorganisms like fungi to break down the dye into less harmful substances. [, , ]
ANone: Mitigating the environmental impact of Acid Blue 40 involves a multi-pronged approach:
- Dye Substitution: Exploring and using alternative dyes that are more biodegradable and less toxic. []
- Process Optimization: Optimizing dyeing processes in textile industries to minimize dye consumption and wastewater generation. []
- Recycling and Reuse: Investigating methods to recycle and reuse Acid Blue 40, reducing the need for new dye production. []
ANone: While specific dissolution and solubility studies might not be the primary focus of the provided research, it's important to note that these factors can influence the effectiveness of different treatment methods. For instance, the solubility of Acid Blue 40 can affect its adsorption onto various materials and its bioavailability for biodegradation.
ANone: Validation of analytical methods for Acid Blue 40 usually involves assessing parameters such as:
ANone: Quality control and assurance are crucial during the manufacturing and use of Acid Blue 40 to ensure batch-to-batch consistency and meet regulatory standards. This involves:
ANone: Immunogenicity and immunological responses are not typically relevant in the context of Acid Blue 40, as it is not a biological therapeutic.
ANone: As Acid Blue 40 is not a drug, drug-transporter interactions are not applicable.
ANone: Drug-metabolizing enzyme interactions are not applicable to Acid Blue 40.
ANone: Acid Blue 40 exhibits limited biodegradability under normal environmental conditions. This resistance to natural degradation contributes to its persistence in water bodies and necessitates efficient removal methods. []
ANone: Researchers and industries are continuously exploring alternative dyes with improved biodegradability and lower toxicity profiles to minimize the environmental impact associated with traditional dyes like Acid Blue 40. These alternatives often involve natural dyes or synthetic dyes designed for easier degradation. []
ANone: Recycling and waste management strategies for Acid Blue 40 are constantly evolving. Some of the current approaches include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione](/img/structure/B1260462.png)
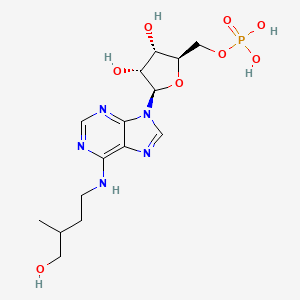
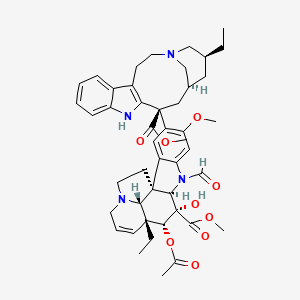
![methyl (1S,3S,4R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B1260465.png)
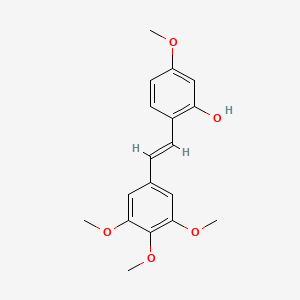
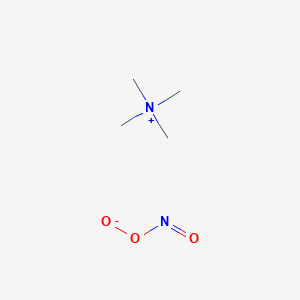

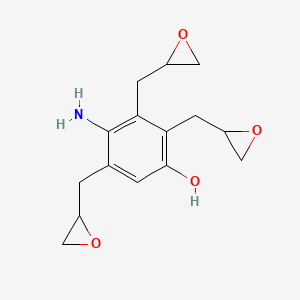

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260477.png)
![[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1260479.png)

